Bicyclo[4.1.0]heptan-3-one

Catalog No.
S12913253
CAS No.
60582-64-1
M.F
C7H10O
M. Wt
110.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[4.1.0]heptan-3-one

CAS Number

60582-64-1

Product Name

Bicyclo[4.1.0]heptan-3-one

IUPAC Name

bicyclo[4.1.0]heptan-3-one

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

InChI

InChI=1S/C7H10O/c8-7-2-1-5-3-6(5)4-7/h5-6H,1-4H2

InChI Key

FNSLUWUWXKOLFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC2C1C2

Bicyclo[4.1.0]heptan-3-one is an organic compound characterized by its unique bicyclic structure, which consists of two fused cyclopentane rings. The molecular formula of this compound is C7H10OC_7H_{10}O, and it has a molecular weight of approximately 110.16 g/mol. The compound features a ketone functional group at the 3-position, which significantly influences its chemical reactivity and biological properties. Bicyclo[4.1.0]heptan-3-one is often referred to in the context of its structural isomers and derivatives, which can exhibit varying physical and chemical properties.

Due to its functional groups:

  • Reduction Reactions: The ketone group can be reduced to form secondary alcohols or other derivatives. For example, using reducing agents such as lithium aluminum hydride can convert the ketone into a corresponding alcohol.
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various substituted products.
  • Cycloaddition Reactions: Bicyclo[4.1.0]heptan-3-one can engage in cycloaddition reactions, which are significant in synthetic organic chemistry for constructing complex cyclic structures.

Several methods exist for synthesizing bicyclo[4.1.0]heptan-3-one:

  • Simmons-Smith Reaction: This method involves the reaction of cyclohexene with diiodomethane and a zinc-copper couple in diethyl ether, leading to the formation of bicyclo[4.1.0]heptane, which can subsequently be oxidized to yield bicyclo[4.1.0]heptan-3-one .
  • Oxidation of Norcarane: Norcarane (bicyclo[4.1.0]heptane) can be oxidized using chromium(VI) oxide or other oxidizing agents to produce bicyclo[4.1.0]heptan-3-one .
  • Photo

Bicyclo[4.1.0]heptan-3-one has several potential applications:

  • Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in drug development and materials science.
  • Flavor and Fragrance Industry: Compounds with similar structures are often used in the formulation of flavors and fragrances due to their unique odor profiles.
  • Research Tool: Its derivatives are utilized in biological research to explore structure-activity relationships in drug design.

Interaction studies involving bicyclo[4.1.0]heptan-3-one primarily focus on its reactivity with various nucleophiles and electrophiles in synthetic organic chemistry contexts. The compound’s ability to undergo nucleophilic attack at the carbonyl carbon makes it a valuable substrate for studying reaction mechanisms and developing new synthetic methodologies.

Bicyclo[4.1.0]heptan-3-one shares structural similarities with several related compounds, each exhibiting unique characteristics:

Compound NameMolecular FormulaKey Features
NorcaraneC7H10Parent structure; colorless liquid
Bicyclo[4.2.0]octan-3-oneC8H12OLarger bicyclic system; different ring fusion
Bicyclo[5.2.0]decaneC10H16More complex structure; additional ring fusion
2-CycloheptenoneC7H10OContains a double bond; different reactivity

Bicyclo[4.1.0]heptan-3-one stands out due to its specific ring structure and functional group positioning, which influences its chemical behavior and potential applications compared to these similar compounds.

XLogP3

0.9

Hydrogen Bond Acceptor Count

1

Exact Mass

110.073164938 g/mol

Monoisotopic Mass

110.073164938 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-10

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